Benzo[d]isoxazole-3-carbothioamide
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Overview
Description
Benzo[d]isoxazole-3-carbothioamide is a heterocyclic compound that features a fused benzene and isoxazole ring system with a carbothioamide group attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclization Method: : One common method for synthesizing benzo[d]isoxazole-3-carbothioamide involves the cyclization of appropriate precursors. For instance, starting from 2-nitrobenzaldehyde, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the isoxazole ring.
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Direct Thionation: : Another method involves the direct thionation of benzo[d]isoxazole-3-carboxamide using Lawesson’s reagent or phosphorus pentasulfide (P2S5) to convert the carboxamide group to a carbothioamide group .
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Benzo[d]isoxazole-3-carbothioamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones .
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Reduction: : Reduction of the carbothioamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Benzo[d]isoxazole-3-carbothioamide has a wide range of applications in scientific research:
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Chemistry: : It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
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Biology: : The compound has been studied for its potential antimicrobial and antioxidant properties .
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Industry: : It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which benzo[d]isoxazole-3-carbothioamide exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial cells, disrupting essential metabolic pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Benzo[d]isoxazole-3-carbothioamide can be compared with other similar compounds such as:
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Benzo[d]isoxazole-3-carboxamide: : Similar structure but with a carboxamide group instead of a carbothioamide group. It has different reactivity and biological properties .
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Benzo[d]isoxazole-3-thiol:
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Benzo[d]isoxazole-3-carboxylic acid: : Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and potential applications in various fields. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to explore its full potential in medicinal and industrial applications.
Properties
IUPAC Name |
1,2-benzoxazole-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(12)7-5-3-1-2-4-6(5)11-10-7/h1-4H,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNKWRYWKPAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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